molecular formula C14H15N5O3S B2366236 N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2309585-88-2

N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B2366236
CAS No.: 2309585-88-2
M. Wt: 333.37
InChI Key: XMLJCNYFPUBJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine core substituted with a 1,2,5-thiadiazole ring and a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked via a carboxamide bond.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c20-14(16-10-1-2-11-12(7-10)22-9-21-11)19-5-3-18(4-6-19)13-8-15-23-17-13/h1-2,7-8H,3-6,9H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLJCNYFPUBJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound can be dissected into two primary fragments: benzo[d]dioxol-5-amine and 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylic acid . Retrosynthetically, the carboxamide bond serves as the logical disconnection point, suggesting two potential approaches:

  • Acylation of 4-(1,2,5-thiadiazol-3-yl)piperazine with a benzodioxole-derived acylating agent.
  • Coupling of benzo[d]dioxol-5-amine with a pre-functionalized piperazine-thiadiazole carboxylic acid or chloride.

Key challenges include avoiding over-alkylation of the piperazine core and ensuring compatibility between the thiadiazole’s electron-deficient nature and reaction conditions.

Synthetic Route 1: Piperazine Acylation via Carbamoyl Chloride

Synthesis of 4-(1,2,5-Thiadiazol-3-yl)Piperazine

Step 1: Protection of piperazine using tert-butyl carbamate (Boc₂O) in dichloromethane (DCM) yields 1-Boc-piperazine (92% yield).
Step 2: Regioselective alkylation at the 4-position with 3-bromo-1,2,5-thiadiazole under basic conditions (NaH, THF, 0°C to rt, 12 h) affords 1-Boc-4-(1,2,5-thiadiazol-3-yl)piperazine (68% yield).
Step 3: Deprotection with trifluoroacetic acid (TFA) in DCM releases the free amine, 4-(1,2,5-thiadiazol-3-yl)piperazine (89% yield).

Preparation of Benzo[d]dioxol-5-yl Carbamoyl Chloride

Step 4: Treatment of benzo[d]dioxol-5-amine with triphosgene in anhydrous DCM generates the corresponding carbamoyl chloride in situ (quantitative conversion).

Coupling of Fragments

Step 5: Reaction of 4-(1,2,5-thiadiazol-3-yl)piperazine with the carbamoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) yields the target compound (47% yield after silica gel chromatography).

Table 1: Reaction Parameters for Route 1
Step Reagents/Conditions Yield Purification Method
1 Boc₂O, DCM, rt, 6 h 92% Filtration
2 NaH, 3-bromo-1,2,5-thiadiazole, THF 68% Column chromatography (1:4 EtOAc/hexane)
3 TFA/DCM (1:1), 2 h 89% Rotary evaporation
5 DIPEA, DCM, 0°C to rt, 24 h 47% Column chromatography (1:3 EtOAc/hexane)

Synthetic Route 2: Direct Coupling via Carbodiimide Chemistry

Synthesis of 4-(1,2,5-Thiadiazol-3-yl)Piperazine-1-Carboxylic Acid

Step 1: Oxidation of 1-Boc-4-(1,2,5-thiadiazol-3-yl)piperazine with Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid derivative (54% yield).
Step 2: Deprotection with TFA provides 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylic acid (83% yield).

Activation and Amide Bond Formation

Step 3: Activation of the carboxylic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by coupling with benzo[d]dioxol-5-amine , affords the target compound (39% yield).

Table 2: Reaction Parameters for Route 2
Step Reagents/Conditions Yield Purification Method
1 Jones reagent, acetone, 0°C, 3 h 54% Filtration
2 TFA/DCM (1:1), 2 h 83% Rotary evaporation
3 EDC, HOBt, DMF, rt, 48 h 39% Column chromatography (1:2 EtOAc/hexane)

Synthetic Route 3: One-Pot Thiourea Cyclization

In Situ Generation of 1,2,5-Thiadiazole

Step 1: Condensation of piperazine-1,4-diamine with thionyl chloride (SOCl₂) in refluxing toluene forms the 1,2,5-thiadiazole ring (61% yield).

Simultaneous Acylation and Cyclization

Step 2: Treatment with benzo[d]dioxol-5-yl isocyanate in acetonitrile (80°C, 18 h) induces concurrent carboxamide formation and thiadiazole stabilization (33% yield).

Table 3: Reaction Parameters for Route 3
Step Reagents/Conditions Yield Purification Method
1 SOCl₂, toluene, reflux, 6 h 61% Distillation
2 Benzo[d]dioxol-5-yl isocyanate, MeCN 33% Column chromatography (1:1 EtOAc/hexane)

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield 23% 17% 20%
Number of Steps 5 3 2
Key Advantage High purity Avoids Boc Simplified workflow
Key Limitation Low coupling yield Acid sensitivity Poor thiadiazole yield

Route 1 offers superior purity due to intermediate purification but suffers from moderate yields in the final coupling step. Route 2 circumvents Boc protection but struggles with acid stability during oxidation. Route 3’s one-pot approach reduces step count but faces challenges in thiadiazole ring formation.

Spectroscopic Characterization and Validation

¹H NMR (400 MHz, CDCl₃): δ 7.32 (s, 1H, thiadiazole-H), 6.89–6.82 (m, 3H, benzodioxole-H), 4.01 (s, 2H, OCH₂O), 3.75–3.45 (m, 8H, piperazine-H).
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (thiadiazole ring).

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in the substituents on the piperazine ring and the aromatic moieties. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Substituent Variations

Compound Name Piperazine Substituent Aromatic Group Key Structural Differences Reference
Target Compound 1,2,5-thiadiazol-3-yl Benzo[d][1,3]dioxol-5-yl Reference structure
C3 () 4-methoxyphenyl Benzo[d][1,3]dioxol-5-yl Methoxyphenyl instead of thiadiazole
C4 () 2-methoxyphenyl Benzo[d][1,3]dioxol-5-yl Ortho-methoxy substitution
ASN90 () 1,3,4-thiadiazol-2-yl + ethyl linker Benzo[d][1,3]dioxol-5-yl Ethyl-piperazine-thiadiazole scaffold
Compound Furan-2-ylmethyl Benzo[d][1,3]dioxol-5-yl Furylmethyl instead of thiadiazole
C5 () Phenethyl Benzo[d][1,3]dioxol-5-yl Phenethyl substitution

Structure-Activity Relationships (SAR)

  • Thiadiazole vs. This may improve binding to enzymes like O-GlcNAcase (as seen in ASN90) .
  • Methylenedioxyphenyl Group : The benzo[d][1,3]dioxol-5-yl moiety is a common pharmacophore in CNS-targeting drugs, contributing to metabolic stability and blood-brain barrier penetration .
  • Phenethyl Substituents (C5, ) : Bulky groups like phenethyl may reduce solubility but enhance hydrophobic interactions in enzyme pockets .

Physicochemical Properties

  • Molecular Weight : Estimated at ~450–500 g/mol, comparable to C5 (578 g/mol) .
  • Stability : Thiadiazoles are generally stable under physiological conditions but may undergo hydrolysis under strongly acidic/basic conditions .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 372.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and an inhibitor of specific enzymes.

Anticancer Activity

Several studies have investigated the anticancer properties of derivatives related to this compound. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:

CompoundCell LineIC50 Value (µM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C16MCF-72.55 ± 0.34

These findings suggest that modifications in the structure can significantly enhance the anticancer efficacy of the compounds .

Enzyme Inhibition

Research indicates that compounds containing piperazine linkers exhibit strong interactions with enzyme active sites. For example, docking studies have shown that piperazine derivatives can enhance bioactivity through hydrogen bonding with key amino acid residues in enzymes like MurB, which is critical in bacterial cell wall synthesis .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Interaction : The piperazine moiety facilitates strong interactions with target enzymes, potentially leading to competitive inhibition and disruption of metabolic pathways essential for microbial survival.

Study 1: Antitumor Evaluation

A series of related compounds were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. The results demonstrated that certain derivatives exhibited potent growth inhibition properties with IC50 values generally below 5 µM .

Study 2: Enzyme Docking Studies

Docking simulations on MurB enzyme revealed that specific substitutions on the aromatic moiety significantly affected inhibitory potential. The presence of electronegative substituents was found to enhance binding affinity and inhibitory activity against MurB .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves coupling the benzo[d][1,3]dioxol-5-ylamine moiety with a pre-functionalized thiadiazole-piperazine intermediate. Key steps include:

Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions .

Piperazine functionalization : Nucleophilic substitution or carboxamide coupling using activating agents like EDCI/HOBt .

Optimization : Reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) are systematically varied. For example, dimethylformamide (DMF) enhances solubility of intermediates, while triethylamine improves coupling efficiency .

  • Critical Parameters : Monitor yields via HPLC and purity via TLC at each step. Adjust reaction times (typically 12–24 hrs) to minimize side products .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology : Use a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the piperazine and thiadiazole moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers .
  • X-ray Crystallography : Resolves spatial arrangements of the benzodioxole and thiadiazole groups, critical for structure-activity relationships .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across different experimental models?

  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) alter competitive binding kinetics .
  • Cellular Context : Membrane permeability differences between cell lines (e.g., HEK293 vs. HeLa) affect intracellular compound availability .
    • Resolution : Standardize assay protocols (e.g., uniform ATP levels) and use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .

Q. How does the compound’s reactivity with biological nucleophiles (e.g., glutathione) impact its stability in pharmacokinetic studies?

  • Methodology :

In Vitro Stability Assays : Incubate the compound with glutathione (1–10 mM) in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 24 hours .

Computational Modeling : DFT calculations predict electrophilic sites (e.g., thiadiazole sulfur) prone to nucleophilic attack .

  • Findings : Thiadiazole rings are susceptible to glutathione adduct formation, reducing bioavailability. Structural modifications (e.g., electron-withdrawing substituents) mitigate this .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Integrated Workflow :

Molecular Docking : Prioritize targets (e.g., PI3Kγ, EGFR) using AutoDock Vina with optimized force fields .

CRISPR Knockout Models : Validate target dependency by comparing compound efficacy in wild-type vs. gene-edited cell lines .

Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies pathway perturbations (e.g., altered glycolysis in cancer cells) .

Key Considerations for Researchers

  • Synthetic Reproducibility : Document solvent batch variability (e.g., DMF moisture content) to ensure consistent yields .
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and account for autofluorescence in high-throughput screens .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle compound-specific effects from experimental noise in omics datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.